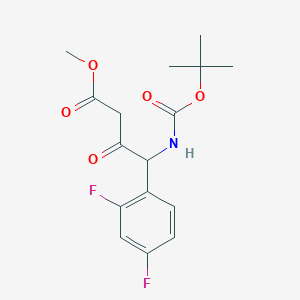![molecular formula C16H20BrClN2O3 B14888775 Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a spirocyclic structure, which is known for its stability and unique reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the bromo and chloro substituents via halogenation reactions.
- Hydroxylation to introduce the hydroxy group.
- Esterification to attach the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The bromo and chloro substituents can be reduced to hydrogen atoms.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen gas with Palladium catalyst).
Substitution: Reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the halogen atoms could introduce various functional groups.
科学研究应用
Medicinal Chemistry: As a scaffold for drug development due to its unique structure.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific properties.
作用机制
The mechanism of action of Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate can be compared with other spirocyclic compounds, such as:
- Spiro[cyclopentane-1,3’-pyrrolidine]
- Spiro[cyclohexane-1,3’-pyrrolidine]
- Spiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]
These compounds share the spirocyclic core but differ in their substituents and functional groups, which can significantly affect their reactivity and applications.
属性
分子式 |
C16H20BrClN2O3 |
|---|---|
分子量 |
403.7 g/mol |
IUPAC 名称 |
tert-butyl (3R,3'S)-5-bromo-4-chloro-3'-hydroxyspiro[2H-pyrrolo[2,3-b]pyridine-3,1'-cyclopentane]-1-carboxylate |
InChI |
InChI=1S/C16H20BrClN2O3/c1-15(2,3)23-14(22)20-8-16(5-4-9(21)6-16)11-12(18)10(17)7-19-13(11)20/h7,9,21H,4-6,8H2,1-3H3/t9-,16-/m0/s1 |
InChI 键 |
SIPAVTLFXJMAOS-FVMDXXJSSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(CC[C@@H](C2)O)C3=C(C(=CN=C31)Br)Cl |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2(CCC(C2)O)C3=C(C(=CN=C31)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


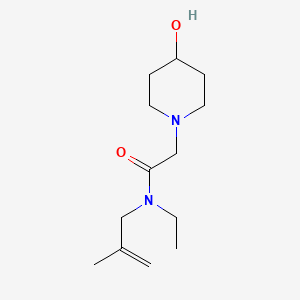

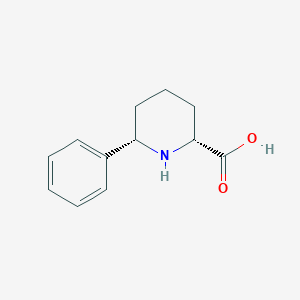
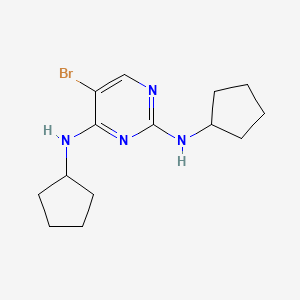

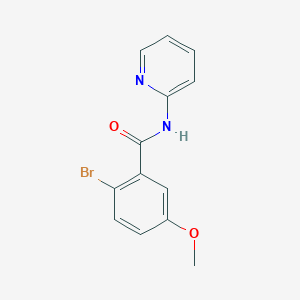
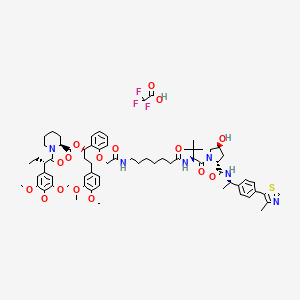
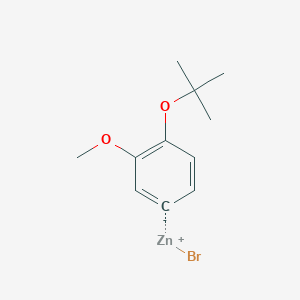


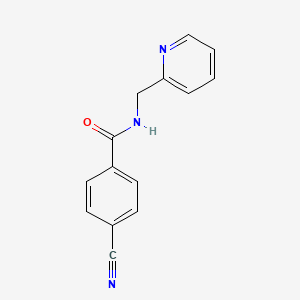
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)

